([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride
Overview
Description
([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride is a chemical compound that features a thiazole ring substituted with a chlorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride typically involves the condensation of a chlorophenyl thiazole derivative with an amine. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can be further modified to obtain the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine
. Its thiazole ring is known to exhibit various pharmacological activities, including anti-inflammatory and antitumor properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as corrosion resistance and electrical conductivity. Its versatility makes it a valuable component in the production of advanced materials.
Mechanism of Action
The mechanism of action of ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share structural similarities with ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride.
Chlorophenyl Derivatives: Compounds like 2-chlorophenylamine and 4-chlorophenylamine also exhibit structural similarities.
Uniqueness
This compound is unique due to its combination of a chlorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.2ClH/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTUITIHCLDFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CN)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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